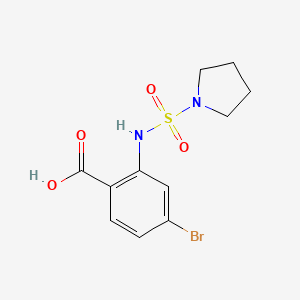![molecular formula C14H17NO4 B7559486 2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid](/img/structure/B7559486.png)
2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid, also known as CMPF, is a synthetic compound that has been widely used in scientific research. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid acts as a competitive inhibitor of COX activity. It binds to the active site of the enzyme and prevents the conversion of arachidonic acid to prostaglandins. This leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid has been found to have other biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which can reduce the risk of thrombosis. 2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid has also been found to have antioxidant properties, which may help protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid has several advantages for lab experiments. It is a well-characterized compound that is readily available. It has a high degree of selectivity for COX-2, which makes it useful for studying the role of COX-2 in inflammation and pain. However, 2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid has some limitations. It has a short half-life in vivo, which can make it difficult to study its long-term effects. Additionally, it has been found to have some toxicity in animal studies, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid. One area of interest is the development of more selective COX-2 inhibitors that have fewer side effects than current NSAIDs. Another area of interest is the use of 2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid in combination with other drugs to enhance its anti-inflammatory and analgesic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid and its potential applications in treating various diseases.
Méthodes De Synthèse
2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid can be synthesized using a variety of methods. One common method involves the reaction of 4-(methoxymethyl)benzoic acid with cyclopropylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with chloroacetic acid to yield 2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid.
Applications De Recherche Scientifique
2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid has been extensively used in scientific research due to its ability to inhibit cyclooxygenase (COX) activity. COX is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX activity, 2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid has been found to have anti-inflammatory and analgesic effects.
Propriétés
IUPAC Name |
2-[cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-19-9-10-2-4-11(5-3-10)14(18)15(8-13(16)17)12-6-7-12/h2-5,12H,6-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDQLWZANXCJGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C(=O)N(CC(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one](/img/structure/B7559448.png)
![2-chloro-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B7559454.png)

![2-[cyclopropyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B7559460.png)

![2-[methyl(1H-pyrazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B7559469.png)

![2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline](/img/structure/B7559492.png)
![2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide](/img/structure/B7559503.png)
![N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide](/img/structure/B7559507.png)
